molecular formula C9H11BClFO3 B1434285 (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid CAS No. 1704074-40-7

(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid

Cat. No.: B1434285
CAS No.: 1704074-40-7
M. Wt: 232.44 g/mol
InChI Key: HBZAEBVZCYVVBM-UHFFFAOYSA-N
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Description

(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 3-chloropropoxy and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(3-chloropropoxy)-3-fluorophenyl bromide.

    Borylation Reaction: The bromide is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron under inert conditions. The reaction is typically carried out in a solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Palladium Catalyst: Used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran, dimethylformamide, toluene, ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Derivatives: Formed via nucleophilic substitution of the chloropropoxy group.

Scientific Research Applications

(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of functional materials, including polymers and sensors.

    Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetallation with an aryl halide to form a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

    (4-(3-Chloropropoxy)phenyl)boronic acid: Lacks the fluorine atom, which may affect its reactivity and selectivity in certain reactions.

    (4-(3-Fluoropropoxy)phenyl)boronic acid: Lacks the chlorine atom, which may influence its chemical properties and applications.

Uniqueness: (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. These substituents can modulate the electronic properties of the compound, potentially enhancing its reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

[4-(3-chloropropoxy)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c11-4-1-5-15-9-3-2-7(10(13)14)6-8(9)12/h2-3,6,13-14H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZAEBVZCYVVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCCl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211989
Record name Boronic acid, B-[4-(3-chloropropoxy)-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-40-7
Record name Boronic acid, B-[4-(3-chloropropoxy)-3-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(3-chloropropoxy)-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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